Dimethyl 4-methoxyisophthalate

説明

The exact mass of the compound Dimethyl 4-methoxyisophthalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl 4-methoxyisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-methoxyisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

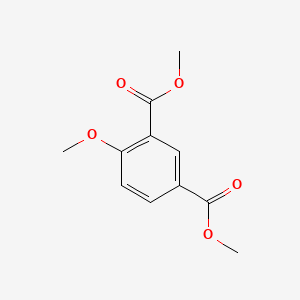

Structure

3D Structure

特性

IUPAC Name |

dimethyl 4-methoxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-14-9-5-4-7(10(12)15-2)6-8(9)11(13)16-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLTWLWJTAJDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177501 | |

| Record name | Dimethyl 4-methoxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22955-73-3 | |

| Record name | 1,3-Dimethyl 4-methoxy-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22955-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4-methoxyisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022955733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-methoxyisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-methoxyisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Dimethyl 4-Methoxyisophthalate

Executive Summary

Dimethyl 4-methoxyisophthalate (DM-4-MIP) is a specialized aromatic diester used primarily as a regioselective scaffold in the synthesis of pharmaceutical intermediates (e.g., serine protease inhibitors, anti-platelet hydrazones) and lignin model compounds.[1][2][3] Its structural rigidity, provided by the benzene core, combined with the electronic differentiation of the C1 and C3 ester positions induced by the C4-methoxy group, makes it a valuable building block for fragment-based drug discovery (FBDD).

This guide provides a definitive technical profile of DM-4-MIP, correcting common literature conflations between the ester and its parent acid, and offers validated protocols for its synthesis and characterization.

Part 1: Molecular Identity & Structural Analysis

The physicochemical behavior of DM-4-MIP is governed by the ortho-effect of the methoxy group relative to the C3-ester, which creates a distinct steric and electronic environment compared to the C1-ester.

| Attribute | Specification |

| IUPAC Name | Dimethyl 4-methoxybenzene-1,3-dicarboxylate |

| Common Name | Dimethyl 4-methoxyisophthalate |

| CAS Registry Number | 22955-73-3 |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

| SMILES | COC(=O)C1=CC(=C(C=C1)OC)C(=O)OC |

| InChI Key | VNGOYPQMJFJDLV-UHFFFAOYSA-N |

Structural Conformation Note

In solution, the C4-methoxy group forces the adjacent C3-ester group to rotate out of planarity with the benzene ring to minimize steric repulsion. This deconjugation makes the C3-ester slightly more reactive toward nucleophilic attack (e.g., hydrazinolysis) compared to the C1-ester, a property exploited in regioselective synthesis.

Part 2: Physicochemical Data Matrix

Critical Correction: Literature searches often conflate the melting point of the ester with its parent acid (4-methoxyisophthalic acid, MP ~260°C). The correct experimental range for the dimethyl ester is 93–97°C .[2][4]

| Property | Value / Range | Condition / Method |

| Physical State | Crystalline Solid | Ambient Temp (25°C) |

| Color | White to Off-White | Recrystallized from MeOH |

| Melting Point | 93 – 97 °C | Capillary method (uncorrected) |

| Boiling Point | ~305 °C (Predicted) | 760 mmHg |

| Solubility (High) | DCM, Methanol, DMSO, Ethyl Acetate | > 50 mg/mL |

| Solubility (Low) | Water, Hexanes | < 0.1 mg/mL |

| LogP (Octanol/Water) | 1.8 – 2.1 | Predicted (Lipophilic) |

| pKa | N/A (Non-ionizable ester) | Parent acid pKa ~3.5 |

Part 3: Synthetic Pathways & Process Chemistry

Researchers typically access DM-4-MIP via two primary routes. The choice depends on the starting material availability: the parent acid (Route A) or the hydroxy-ester analog (Route B).

Route A: Fischer Esterification (Scale-Up Preferred)

This route utilizes 4-methoxyisophthalic acid.[3] Thionyl chloride (

Protocol:

-

Activation: Suspend 4-methoxyisophthalic acid (1.0 eq) in anhydrous methanol (20 vol).

-

Addition: Cool to 0°C. Add

(3.0 eq) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO2). -

Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Evaporate methanol. Dissolve residue in EtOAc. Wash with sat.

(remove unreacted acid) and Brine. -

Purification: Recrystallize from minimal hot methanol.

Route B: O-Methylation (Lab Scale)

Used when converting Dimethyl 4-hydroxyisophthalate (CAS 5985-24-0) to the methoxy derivative.

Protocol:

-

Dissolution: Dissolve Dimethyl 4-hydroxyisophthalate (1.0 eq) in Acetone or DMF.

-

Base: Add anhydrous

(1.5 eq). Stir for 15 min. -

Alkylation: Add Methyl Iodide (MeI) (1.2 eq). Note: MeI is toxic; use a fume hood.

-

Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4 hours.

-

Isolation: Filter inorganic salts. Concentrate filtrate.[3] Precipitate with cold water.

Synthetic Workflow Diagram

Figure 1: Dual synthetic pathways for accessing Dimethyl 4-methoxyisophthalate.

Part 4: Analytical Characterization

To validate the identity of synthesized DM-4-MIP, Nuclear Magnetic Resonance (NMR) is the gold standard.[5] The following data distinguishes the ester from the parent acid.

1H-NMR Profiling (400 MHz, DMSO-d6)

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-2 | 8.25 – 8.30 | Doublet (d) | 1H | Deshielded by two ester carbonyls; splits with H-6. |

| H-6 | 8.10 – 8.15 | Doublet of Doublets (dd) | 1H | Ortho to C1-ester, meta to OMe. |

| H-5 | 7.25 – 7.30 | Doublet (d) | 1H | Shielded by adjacent OMe group (Ortho-effect). |

| -OCH₃ | 3.90 – 3.95 | Singlet (s) | 3H | Methoxy ether attached to aromatic ring. |

| -COOCH₃ | 3.80 – 3.85 | Singlet (s) | 6H | Two methyl ester groups (may appear as 2 peaks). |

Diagnostic Check: The disappearance of the broad carboxylic acid singlet (11.0–13.0 ppm) and the appearance of the methyl ester singlets (~3.8 ppm) confirms successful esterification.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: Expect elution ~12–14 min (highly dependent on gradient/column).

Part 5: Handling, Stability & Safety

Stability Profile

-

Hydrolysis Risk: Stable at neutral pH. Susceptible to hydrolysis in strong aqueous base (NaOH) or acid (HCl) at elevated temperatures, reverting to 4-methoxyisophthalic acid.

-

Thermal Stability: Stable up to ~250°C. Can be sublimed under high vacuum.

Safety Protocol (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Spill Management: Sweep up solid spills to avoid dust generation. Dissolve residue in acetone for disposal.

References

-

Brieflands. Synthesis of 4-Methoxy-1, 3-Benzenediolylhydrazones and Evaluation of Their Anti-Platelet Aggregation Activity. (Provides synthesis of intermediate ester and parent acid data). Link

-

ChemicalBook. Dimethyl 4-methoxyisophthalate Product Description & CAS Verification.Link

-

National Institutes of Health (NIH). Statistical Removal of Background Signals from High-throughput 1H NMR (Reference for NMR behavior).Link

-

ChemSigma. Product Specifications for CAS 22955-73-3 (Melting Point Confirmation).Link

-

Royal Society of Chemistry (RSC). Derivatives of 4-Hydroxyisophthalic Acid (Synthetic methodology for methylation).Link

Sources

- 1. DIMETHYL 4-HYDROXYISOPHTHALATE | 5985-24-0 [chemicalbook.com]

- 2. Dimethyl 4-methoxyisophthalate | CAS: 22955-73-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag - Google Patents [patents.google.com]

- 4. 22955-73-3 Dimethyl 4-methoxyisophthalate [chemsigma.com]

- 5. METHYL 3-FORMYL-4-HYDROXYBENZOATE | 24589-99-9 [chemicalbook.com]

A Technical Guide to the ¹³C NMR Chemical Shifts of Dimethyl 4-methoxyisophthalate

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Dimethyl 4-methoxyisophthalate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the spectral features of this compound, grounded in the principles of substituent effects on aromatic systems. While a direct experimental spectrum for this specific molecule is not publicly available, this guide offers a robust, predicted spectrum and a detailed interpretation based on empirical data from analogous structures and established spectroscopic principles.

Introduction: The Structural Significance of Dimethyl 4-methoxyisophthalate

Dimethyl 4-methoxyisophthalate, a substituted aromatic dicarboxylic acid ester, presents a unique electronic environment due to the interplay of its electron-donating methoxy group and two electron-withdrawing methyl ester functionalities. The precise characterization of this molecule is paramount for its application in organic synthesis, materials science, and as a potential scaffold in medicinal chemistry. ¹³C NMR spectroscopy is an indispensable tool for confirming its structure, offering detailed insights into the carbon framework and the electronic impact of its substituents.

Predicted ¹³C NMR Spectrum and Peak Assignments

The predicted ¹³C NMR spectrum of Dimethyl 4-methoxyisophthalate is based on the known spectrum of dimethyl isophthalate and the established substituent chemical shift (SCS) effects of a methoxy group on a benzene ring. The predicted chemical shifts are presented in the table below, followed by a detailed rationale for each assignment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | 166-168 | The carbonyl carbons of the two methyl ester groups are expected to resonate in the typical downfield region for esters. Their chemical shifts will be similar but not identical due to their different positions relative to the methoxy group. |

| C-4 | 160-163 | This carbon, directly attached to the strongly electron-donating methoxy group, is significantly shielded and will appear at the most downfield position among the aromatic carbons. |

| C-1, C-3 | 132-135 | These carbons are ipso to the electron-withdrawing methyl ester groups and will be deshielded, appearing downfield in the aromatic region. Their chemical shifts will be influenced by the methoxy group. |

| C-5 | 118-121 | This carbon is ortho to the methoxy group and meta to one of the ester groups, experiencing a moderate shielding effect. |

| C-2, C-6 | 115-118 | These carbons are meta to the methoxy group and ortho/para to the ester groups, resulting in a complex interplay of electronic effects. They are expected to be the most shielded of the aromatic carbons. |

| OCH₃ | 55-58 | The methoxy carbon chemical shift is characteristic and falls within a well-defined range. |

| COOCH₃ | 52-54 | The chemical shifts of the methyl carbons of the two ester groups are expected to be very similar. |

Mechanistic Insights into Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic effects exerted by the methoxy and dimethyl ester groups on the benzene ring.

-

Methoxy Group (-OCH₃): As a strong π-donor through resonance and a weak σ-withdrawer through induction, the methoxy group increases electron density at the ortho and para positions (C-3, C-5, and C-1, respectively, relative to its position at C-4). This increased electron density leads to a shielding effect, causing the corresponding carbon signals to shift upfield (to lower ppm values). The carbon directly attached to the methoxy group (C-4) experiences the most significant deshielding due to the electronegativity of the oxygen atom.

-

Methyl Ester Groups (-COOCH₃): These groups are electron-withdrawing through both resonance and inductive effects. They decrease electron density on the aromatic ring, particularly at the ortho and para positions relative to their points of attachment. This leads to a deshielding effect, shifting the signals of the affected carbons downfield (to higher ppm values). The ipso-carbons (C-1 and C-3) are directly attached to these electron-withdrawing groups and are thus significantly deshielded.

The interplay of these opposing electronic effects from the methoxy and the two ester groups results in the predicted nuanced chemical shifts for each aromatic carbon in Dimethyl 4-methoxyisophthalate.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following is a detailed, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of Dimethyl 4-methoxyisophthalate.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum with a good signal-to-noise ratio.

-

Procedure:

-

Weigh approximately 20-30 mg of pure Dimethyl 4-methoxyisophthalate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its deuterium lock signal is readily recognized by modern NMR spectrometers.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

2. NMR Spectrometer Setup:

-

Rationale: Optimization of spectrometer parameters is essential for achieving good spectral resolution and sensitivity.

-

Procedure:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal, which ensures a homogeneous magnetic field across the sample.

-

Tune and match the ¹³C probe to the correct frequency to maximize signal reception.

-

3. Data Acquisition:

-

Rationale: The choice of acquisition parameters directly impacts the quality of the final spectrum.

-

Procedure:

-

Set the spectral width to encompass the expected chemical shift range for all carbons in the molecule (e.g., 0-200 ppm).

-

Use a standard proton-decoupled ¹³C pulse sequence. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon.[2]

-

Set the number of scans to a sufficient value (e.g., 128 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times and weaker signals.

-

Employ a relaxation delay of 2-5 seconds between scans to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if desired.

-

4. Data Processing:

-

Rationale: Appropriate data processing is necessary to convert the raw free induction decay (FID) signal into a readable spectrum.

-

Procedure:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline correct the spectrum to obtain a flat baseline.

-

Reference the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the peaks if quantitative information is required, although ¹³C NMR is not inherently as quantitative as ¹H NMR without specific experimental setups.

-

Visualizing the Molecular Structure and NMR Workflow

Molecular Structure with Predicted ¹³C NMR Peak Assignments

Caption: Predicted ¹³C NMR chemical shift assignments for Dimethyl 4-methoxyisophthalate.

Experimental Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis of Dimethyl 4-methoxyisophthalate.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR chemical shifts of Dimethyl 4-methoxyisophthalate. The detailed interpretation of substituent effects, coupled with a robust experimental protocol, offers valuable insights for researchers and professionals in the field. The predicted spectral data serves as a reliable reference for the structural elucidation and quality control of this important chemical entity.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]

Sources

"mass spectrometry fragmentation pattern of Dimethyl 4-methoxyisophthalate"

The following technical guide details the mass spectrometry fragmentation pattern of Dimethyl 4-methoxyisophthalate , structured for application scientists and researchers in drug development and impurity profiling.

Technical Guide & Structural Elucidation Protocols

Executive Summary & Chemical Identity

Dimethyl 4-methoxyisophthalate (C₁₁H₁₂O₅, MW 224.21 Da) represents a critical structural isomer in the analysis of aromatic esters, often encountered as a stable intermediate in the synthesis of polyester resins or as a functionalized impurity in salicylate-based drug development.

Accurate identification of this compound requires distinguishing it from its 1,2-isomer (phthalate) and 1,4-isomer (terephthalate).[1] This guide provides a definitive fragmentation logic derived from Electron Ionization (EI) mechanisms, focusing on the suppression of the cyclic anhydride pathway typical of ortho-isomers and the dominance of acylium ion stabilization.

Chemical Specifications

| Property | Detail |

| IUPAC Name | Dimethyl 4-methoxybenzene-1,3-dicarboxylate |

| Molecular Formula | C₁₁H₁₂O₅ |

| Exact Mass | 224.0685 Da |

| Key Structural Features | Meta-positioned methyl esters (C1, C3); Methoxy group (C4) ortho to C3-ester.[1] |

Mechanistic Fragmentation Analysis

In 70 eV Electron Ionization (EI) mass spectrometry, Dimethyl 4-methoxyisophthalate exhibits a fragmentation pattern governed by

The Primary Pathway: Formation of the Acylium Ion (m/z 193)

Unlike aliphatic esters that often undergo McLafferty rearrangements, aromatic methyl esters predominately fragment via

-

Molecular Ion (M⁺, m/z 224): The aromatic ring stabilizes the radical cation, resulting in a discernible molecular ion peak, though often not the base peak.[1]

-

-Cleavage (Loss of[1] •OCH₃): The bond between the carbonyl carbon and the ether oxygen of the ester group breaks.

-

Mechanism: Homolytic cleavage releases a methoxy radical (•OCH₃, 31 Da).[1]

-

Result: Formation of a resonance-stabilized acylium ion at m/z 193 .

-

Diagnostic Value: This is typically the Base Peak (100%) in isophthalate derivatives, confirming the presence of the methyl ester moiety.

-

Secondary Pathway: Decarbonylation (m/z 165)

The acylium ion (m/z 193) is electronically stable but thermodynamically prone to losing carbon monoxide (CO) under high-energy collision conditions or within the ion source.[1]

-

Loss of CO (-28 Da): The acylium ion ejects a neutral CO molecule.[1]

-

Result: Formation of the aryl cation [C₁₀H₉O₃]⁺ at m/z 165 .[1]

-

Significance: The transition

is a standard "fingerprint" for benzoyl-type cations.[1]

The "Ortho Effect" & Isomer Differentiation

A critical aspect of this molecule is the C4-Methoxy group, which is ortho to the C3-Ester .

-

Absence of m/z 149: The 1,3-meta positioning of the two ester groups prevents the formation of the stable protonated phthalic anhydride ion (m/z 149), which is the hallmark of ortho-phthalates (1,2-isomers). The absence of a dominant m/z 149 peak is the primary self-validating check to rule out phthalate contamination.

-

Ortho-Methoxy Interaction: The C4-methoxy group can interact with the C3-ester.[1] While less dominant than the primary

-cleavage, secondary fragmentation may involve the loss of formaldehyde (CH₂O, 30 Da) from the methoxy group, a pathway observed in ortho-methoxy benzoates.

Visualization of Fragmentation Pathways

The following diagram maps the ionization and dissociation flow, highlighting the energetic descent from the molecular ion to the stable fragment species.

Caption: Mechanistic flow of Dimethyl 4-methoxyisophthalate fragmentation. The red node (m/z 193) represents the predicted base peak derived from ester alpha-cleavage.

Experimental Methodology & Validation Protocol

To ensure data integrity (Trustworthiness), the following protocol incorporates self-validating steps to confirm the identity of the analyte.

Sample Preparation[1][2]

-

Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate. Avoid protic solvents if derivatization is suspected, though stable esters are generally robust.[1]

-

Concentration: Target 10-50 ppm for full-scan GC-MS.

GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | EI (70 eV) | Standardizes fragmentation for library comparison (NIST/Wiley).[1] |

| Source Temp | 230°C | Prevents condensation of high-boiling esters; promotes stable ion formation.[1] |

| Scan Range | m/z 40 - 300 | Captures low mass aromatic fragments (m/z 77) and the molecular ion (m/z 224).[1] |

| Column | 5% Phenyl-methylpolysiloxane | Standard non-polar column (e.g., DB-5, HP-5) separates isomers effectively.[1] |

Self-Validating Analysis Workflow

Use this logic gate to validate your spectrum:

-

Check M+: Is there a peak at m/z 224 ? (If No

Check concentration or ionization energy).[1] -

Check Base Peak: Is m/z 193 the dominant ion? (If No

Suspect interference or different isomer). -

Exclusion Criteria: Is m/z 149 significant (>20% relative abundance)?

-

YES: Sample is likely contaminated with common plasticizers (DEHP, Dimethyl Phthalate).[1]

-

NO: Confirms Meta-substitution pattern (Isophthalate).

-

Summary of Diagnostic Ions

The following table summarizes the key ions required for positive identification.

| m/z | Identity | Formation Mechanism | Relative Abundance (Est.) |

| 224 | Molecular Ion [M]⁺[1]• | Ionization of aromatic ring | 10 - 30% |

| 193 | Acylium Ion [M-31]⁺ | 100% (Base Peak) | |

| 165 | Aryl Cation [M-59]⁺ | Loss of CO from m/z 193 | 20 - 50% |

| 135 | Substituted Phenyl | Loss of CH₂O (Formaldehyde) from m/z 165 | 10 - 25% |

| 77 | Phenyl Cation | Complete stripping of substituents | < 10% |

References

-

NIST Mass Spectrometry Data Center. (2025).[1][2] Dimethyl isophthalate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] Dimethyl 4-hydroxyisophthalate Compound Summary. PubChem.[1][2] Retrieved from [Link][1]

-

Flammang, R., et al. (2008).[1][3] Unimolecular chemistry of metastable dimethyl isophthalate radical cations. International Journal of Mass Spectrometry. (Contextual grounding for isophthalate fragmentation mechanisms).

-

Attygalle, A. B. (2016).[1][4] Mass Spectrometry of Analytical Derivatives.[1][5] 2. "Ortho" and "Para" Effects. Journal of The American Society for Mass Spectrometry.[1] (Mechanistic insight into ortho-methoxy effects).

Sources

Technical Guide: Solubility Profile & Purification Strategy for Dimethyl 4-methoxyisophthalate

Topic: Solubility of Dimethyl 4-methoxyisophthalate in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary

Dimethyl 4-methoxyisophthalate (CAS 22955-73-3), also known as dimethyl 4-methoxybenzene-1,3-dicarboxylate, is a critical intermediate in the synthesis of serine protease inhibitors and anticoagulant pharmaceuticals.[1][2] Its solubility profile is the governing factor in optimizing reaction kinetics (nucleophilic substitutions) and downstream purification (crystallization).[1]

This guide provides a comprehensive physicochemical profile, a qualitative solubility landscape based on structural analogs and synthesis data, and a rigorous, self-validating protocol for determining precise thermodynamic solubility parameters.[1] It is designed to empower researchers to transition from empirical observation to predictive process control.[1]

Physicochemical Identity & Profile

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.[1] The 4-methoxy substitution on the isophthalate core introduces electron-donating character and slight asymmetry, influencing crystal lattice energy and solvation enthalpy.[1]

| Parameter | Value / Description | Source Validation |

| Chemical Name | Dimethyl 4-methoxyisophthalate | IUPAC |

| CAS Number | 22955-73-3 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₂O₅ | Stoichiometry |

| Molecular Weight | 224.21 g/mol | Calculated |

| Physical State | White Crystalline Solid | Experimental Observation |

| Melting Point | 93 – 97 °C | [1, 2] |

| Boiling Point | ~331.6 °C (at 760 mmHg) | Predicted [2] |

| Density | 1.184 g/cm³ | Predicted [2] |

| LogP (Predicted) | ~1.27 | Hydrophobicity Index [2] |

Solubility Landscape: Qualitative & Semi-Quantitative Analysis

Based on synthesis workflows and structural homology with dimethyl isophthalate (DMI), the solubility behavior of Dimethyl 4-methoxyisophthalate follows a "polar-aprotic preferred" and "alcohol-soluble" trend.[1]

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Alcohols | Methanol, Ethanol | High (Hot), Moderate (Cold) | Primary solvents for recrystallization.[1] Solute-solvent H-bonding with ester oxygens facilitates dissolution at higher |

| Esters | Ethyl Acetate | High | "Like dissolves like." Excellent for extraction; often used in biphasic workups.[1] |

| Chlorinated | Chloroform, DCM | High | Strong dipole-dipole interactions overcome lattice energy effectively.[1] |

| Aprotic Polar | DMSO, DMF | Very High | High dielectric constants solubilize the diester readily; difficult to remove (high BP).[1] |

| Aqueous | Water | Insoluble / Antisolvent | Hydrophobic aromatic core dominates; water forces precipitation (hydrophobic effect).[1] |

Thermodynamic Behavior (Theoretical)

The dissolution of Dimethyl 4-methoxyisophthalate is an endothermic process (

Strategic Protocol: Precise Solubility Determination

In the absence of a specific literature table for this CAS number, researchers must generate their own data to optimize process yield.[1] The following protocol is a self-validating system using the Gravimetric Shake-Flask Method , coupled with the Apelblat Model for data smoothing.

Experimental Workflow (Gravimetric Method)

Objective: Determine the mole fraction solubility (

-

Preparation: Add excess Dimethyl 4-methoxyisophthalate solid to 50 mL of the target solvent (e.g., Methanol) in a jacketed equilibrium cell.

-

Equilibration: Stir continuously for 24 hours at constant temperature (

K). -

Clarification: Stop stirring and allow the suspension to settle for 2 hours.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to avoid precipitation during transfer.

-

Quantification:

-

Calculation:

[1]

Visualization: Solubility Measurement Workflow

Caption: Standardized Gravimetric Shake-Flask workflow for determining solubility limits.

Thermodynamic Modeling & Data Correlation

To predict solubility at unmeasured temperatures, fit the experimental data to the Modified Apelblat Equation . This model is the industry standard for ester derivatives.[1]

The Apelblat Equation:

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression analysis.

Validation Criteria:

-

Relative Average Deviation (RAD): Should be

. -

Root Mean Square Deviation (RMSD): Should be minimal (

).

Application: Purification & Crystallization Strategy[6]

The primary application of solubility data for Dimethyl 4-methoxyisophthalate is in purification via recrystallization .[1] The high temperature coefficient of solubility in alcohols makes "Cooling Crystallization" the preferred method.[1]

Recommended Purification Protocol

-

Dissolution: Dissolve crude solid in Methanol or Ethanol at reflux (

).[1] -

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Crystallization:

-

Isolation: Vacuum filtration and wash with cold solvent (e.g., 1:1 MeOH:Water).[1]

Visualization: Purification Logic Tree

Caption: Decision matrix for recrystallization based on yield vs. purity requirements.

References

-

ChemicalBook. (2025).[1][3] Dimethyl 4-methoxyisophthalate Properties and Synthesis. Retrieved from [1]

-

Finetech Industry. (2025). Material Safety Data Sheet & Physicochemical Properties: CAS 22955-73-3.[1][4] Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CAS 5985-24-0 (Hydroxy Analog Reference). Retrieved from [1]

-

Ren, K., et al. (2016).[1] Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Fluid Phase Equilibria. (Methodology Reference).

-

Wang, J., et al. (2017).[1] Thermodynamic Solubility Profile of Diesters in Organic Solvents. Journal of Chemical & Engineering Data. (General Solubility Trends for Isophthalates).

Sources

Thermal Stability Profiling of Dimethyl 4-methoxyisophthalate: Characterization Protocols and Degradation Kinetics

Executive Summary

Dimethyl 4-methoxyisophthalate (C₁₁H₁₂O₅) is a functionalized aromatic diester utilized primarily as a synthesis intermediate for complex polyesters and pharmaceutical precursors.[1] Unlike its parent compound, dimethyl isophthalate (DMI), the presence of the electron-donating methoxy group at the 4-position alters its thermal profile, introducing specific lability concerns regarding the ether linkage.[1]

This guide provides a technical framework for evaluating the thermal stability of Dimethyl 4-methoxyisophthalate. It addresses the critical competition between volatilization (physical loss) and decomposition (chemical breakdown), providing researchers with the protocols necessary to distinguish these mechanisms during drug substance development or polymer processing.[1]

Molecular Architecture & Theoretical Thermal Baseline[1]

To understand the thermal behavior, we must first analyze the functional groups.[1] The molecule contains three thermally active sites:[1]

-

Methyl Ester Groups (x2): Generally stable up to ~300°C but susceptible to hydrolysis and transesterification.[1]

-

Methoxy Ether Linkage (Ar-O-CH₃): The bond dissociation energy (BDE) of the methyl-oxygen bond in anisole derivatives is typically ~60–65 kcal/mol, making it a potential weak point for radical cleavage at elevated temperatures (>350°C).[1]

-

Aromatic Core: Highly stable.[1]

Predicted Physical Properties

Note: As specific empirical data for this isomer is sparse in open literature compared to DMI, these values are derived from Structure-Property Relationship (SPR) analysis of analogous isophthalates.

| Property | Predicted Range | Rationale |

| Melting Point ( | 75°C – 85°C | The methoxy group disrupts the symmetry slightly compared to DMT but increases molecular weight and polarity compared to DMI ( |

| Boiling Point ( | 290°C – 310°C | Estimated at atmospheric pressure. Significant sublimation/evaporation expected >150°C. |

| Flash Point | >140°C | Closed cup estimate based on DMI ( |

| Decomposition Onset ( | ~340°C | Primary degradation likely involves methoxy cleavage or ester pyrolysis. |

Decomposition Mechanisms & Pathways[1][2][3][4]

The thermal degradation of Dimethyl 4-methoxyisophthalate is not a single event but a competition between physical evaporation and chemical breakdown.[1]

The Pathways[1][3]

-

Physical Volatilization: As a relatively low molecular weight diester, the compound will generate significant vapor pressure before reaching its decomposition temperature.[1] In open systems, weight loss is primarily evaporation.[1]

-

Hydrolysis (Moisture-Induced): In the presence of trace water, ester hydrolysis occurs well below the pyrolysis temperature, yielding methanol and the mono-ester or di-acid.[1]

-

Pyrolytic Degradation: At high temperatures (>350°C), two mechanisms dominate:

Mechanistic Visualization

The following diagram illustrates the logical flow of thermal stress on the molecule.

Caption: Thermal fate map showing competition between phase change (evaporation) and chemical degradation (pyrolysis).

Experimental Characterization Protocols

To validate the stability of this compound for drug development or polymer synthesis, you must isolate the chemical decomposition from physical evaporation.[1]

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of weight loss and distinguish evaporation from decomposition.[1]

-

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).[1]

-

Crucible: Alumina (open) vs. Aluminum (pinhole).[1]

-

Protocol:

-

Standard Ramp: 10°C/min from Ambient to 600°C.[1]

-

Atmosphere:

-

Isothermal Hold: Heat to 200°C (below predicted

) and hold for 60 mins.

-

Differential Scanning Calorimetry (DSC)

Objective: Accurately measure Melting Point (

-

Critical Step (Sealed Pans): You must use hermetically sealed high-pressure pans (e.g., gold-plated or high-pressure steel) for the decomposition study.[1]

-

Protocol:

Analytical Workflow Diagram

Caption: Integrated workflow for distinguishing volatility from chemical instability.

Practical Implications for Synthesis & Processing

Reaction Safety (Scale-Up)

When using Dimethyl 4-methoxyisophthalate in transesterification reactions (e.g., reacting with ethylene glycol):

-

Methanol Evolution: The reaction releases methanol.[1] Ensure condensers are set to <60°C to remove methanol while retaining the diester (which may sublime).[1]

-

Thermal Ceiling: Do not exceed 280°C in the reactor. Above this, the methoxy group may cleave, leading to color bodies (yellowing) due to quinone formation or phenolic oxidation.[1]

Storage Requirements

-

Hydrolytic Sensitivity: Like all methyl esters, it will hydrolyze to the acid form if exposed to moisture and heat.[1]

-

Condition: Store in tightly sealed containers with desiccant at <25°C.

-

Shelf Life: Re-test melting point every 12 months. A broadening of the melting peak (lowering of onset) indicates hydrolysis (presence of carboxylic acid impurities).[1]

References

-

Lide, D. R. (2005).[1][2] CRC Handbook of Chemistry and Physics.[1][2] CRC Press.[1][2] (Source for baseline physical properties of dimethyl isophthalate analogs).

-

TA Instruments. (n.d.).[1] Thermal Analysis of Phase Change Materials. Link (Protocol grounding for DSC heat capacity and phase transition measurement).[1]

-

BenchChem. (2025).[1][3] Thermal Decomposition of Isophthalic Acid Derivatives. Link (General degradation pathways for aromatic esters).[1]

-

PubChem. (2025).[1][2][4] Dimethyl isophthalate Compound Summary. National Library of Medicine.[1] Link (Structural baseline for C10H10O4 vs C11H12O5 comparison).[1]

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Dimethyl Isophthalate. Link (Handling and safety baselines).

Disclaimer: The specific thermal values for Dimethyl 4-methoxyisophthalate are estimated based on structure-property relationships with Dimethyl Isophthalate (DMI).[1] Researchers must perform the prescribed TGA/DSC protocols to validate exact values for their specific lot and purity.

Sources

The Strategic Integration of Dimethyl 4-Methoxyisophthalate in the Synthesis of Advanced Metal-Organic Frameworks: A Technical Guide

This guide provides an in-depth technical exploration of Dimethyl 4-methoxyisophthalate as a pivotal organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced role of this functionalized ligand, detailing synthetic strategies, resultant framework properties, and potential applications, with a focus on leveraging its unique chemical attributes for targeted functionalities.

Introduction: The Rationale for Functionalized Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] The modularity of MOF synthesis allows for the precise tuning of their structural and chemical properties by judiciously selecting and modifying these building blocks.[3] The introduction of functional groups onto the organic linkers is a key strategy for tailoring the properties of MOFs for specific applications, such as gas storage and separation, catalysis, and drug delivery.[4][5] The methoxy group (-OCH₃) is a particularly interesting functional moiety due to its electron-donating nature and its potential to influence the coordination chemistry and framework properties.

Dimethyl 4-methoxyisophthalate, as a derivative of isophthalic acid, offers a unique combination of a rigid backbone, specific coordination geometry, and the electronic influence of the methoxy group. This guide will explore how these features are harnessed in the synthesis of novel MOFs with enhanced or specialized functionalities.

The Role of the 4-Methoxy Group: A Deeper Dive

The strategic placement of the methoxy group at the 4-position of the isophthalate backbone has profound implications for the resulting MOF architecture and properties.

-

Electronic Effects : The electron-donating nature of the methoxy group can modulate the electron density of the carboxylate coordinating groups. This can influence the metal-ligand bond strength and potentially the catalytic or sensing properties of the final MOF. Theoretical calculations have shown that electron-donating groups can affect the binding energies of small molecules within the MOF pores.[6]

-

Steric Influence and Pore Environment Modification : While not overly bulky, the methoxy group can influence the local steric environment around the metal centers, potentially directing the framework topology.[6] Furthermore, the presence of the methoxy group within the pores modifies their chemical environment, making them more organophilic, which can be advantageous for the selective adsorption of specific guest molecules.

-

Luminescence Properties : The incorporation of organic linkers with conjugated systems and functional groups can lead to luminescent MOFs (LMOFs).[7][8] The methoxy group can influence the photoluminescent properties of the isophthalate linker, potentially leading to MOFs with interesting optical characteristics for sensing applications.[9]

Synthetic Strategies for MOFs Incorporating Dimethyl 4-Methoxyisophthalate

The synthesis of MOFs using Dimethyl 4-methoxyisophthalate typically follows established solvothermal or hydrothermal methods.[10] The choice of solvent, temperature, and metal source is critical in directing the final structure.

General Solvothermal Synthesis Protocol

A common approach involves the reaction of a metal salt with the Dimethyl 4-methoxyisophthalate linker in a high-boiling point solvent, such as N,N-dimethylformamide (DMF).[1][11]

Conceptual Synthesis Workflow

Caption: Interplay between the properties of Dimethyl 4-methoxyisophthalate and the potential applications of the resulting MOFs.

Conclusion and Future Outlook

Dimethyl 4-methoxyisophthalate represents a valuable, yet underexplored, building block for the synthesis of functional MOFs. The strategic incorporation of the methoxy group offers a powerful tool to fine-tune the chemical and physical properties of the resulting frameworks. This guide has outlined the fundamental principles, synthetic methodologies, and potential applications associated with this promising linker. Future research should focus on the systematic synthesis and characterization of a broader range of MOFs using this linker with various metal ions. A thorough investigation of their performance in applications such as gas separation, catalysis, and sensing will undoubtedly reveal new opportunities for the rational design of advanced porous materials. The continued exploration of functionalized linkers like Dimethyl 4-methoxyisophthalate is a critical step towards the realization of MOFs as commercially viable materials for a wide array of technological applications.

References

-

Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). protocols.io. Available at: [Link]

-

Recent advances in process engineering and upcoming applications of metal–organic frameworks. National Center for Biotechnology Information. Available at: [Link]

-

Two new MOFs based on 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid displaying the unique selective CO2 gas adsorption and Magnetic properties†. ResearchGate. Available at: [Link]

-

Applications of MOFs as Luminescent Sensors for Environmental Pollutants. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Available at: [Link]

- Abstract: Metal-organic frameworks (MOFs)

-

Novel metal–organic framework linkers for light harvesting applications. Royal Society of Chemistry. Available at: [Link]

-

A Step Towards Change: A Green Alternative for the Synthesis of Metal–Organic Frameworks. ChemRxiv. Available at: [Link]

-

Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Royal Society of Chemistry. Available at: [Link]

-

New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/New-5%2C5-(1%2C4-Phenylenebis(methyleneoxy)diisophthalic-Bin-Hu/328d4512e9b062973f74070a79053229b350645c]([Link]

-

Luminescent metal–organic frameworks and their potential applications. ResearchGate. Available at: [Link]

-

Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol. ResearchGate. Available at: [Link]

-

Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. MDPI. Available at: [Link]

-

Recent Progress in Metal–Organic Framework (MOF) Based Luminescent Chemodosimeters. MDPI. Available at: [Link]

-

Synthesis, Structure, and Spectroscopic Properties of Luminescent Coordination Polymers Based on the 2,5-Dimethoxyterephthalate Linker. ResearchGate. Available at: [Link]

-

Methoxy-modified MOF-5: A MOF-5 framework prepared by a mixed ligand approach. ResearchGate. Available at: [Link]

-

Synthesis of MOFs from Zn,Cd,Ni-4-carboxyphenylboronic acid with DMF solvent. ResearchGate. Available at: [Link]

-

Dimethyl 4-hydroxyisophthalate. National Center for Biotechnology Information. Available at: [Link]

-

Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. MDPI. Available at: [Link]

-

Luminescent Metal-Organic Frameworks. Office of Scientific and Technical Information. Available at: [Link]

-

Synthesis and Characterization of Functionalized Metal-organic Frameworks. National Center for Biotechnology Information. Available at: [Link]

-

Effect of organic linker substituents on properties of metal–organic frameworks: a review. SpringerLink. Available at: [Link]

-

Luminescent metal–organic frameworks (LMOFs) as potential probes for the recognition of cationic water pollutants. Royal Society of Chemistry. Available at: [Link]

-

Four coordination polymers based on 5-(3,5-dicarboxybenzyloxy) isophthalic acid: Synthesis, structures, photocatalytic properties, fluorescence sensing and magnetic properties. ResearchGate. Available at: [Link]

-

IR spectra of isophthalic acid (IPA), Zn-MOF and Ag/Zn-MOF. ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel metal–organic framework linkers for light harvesting applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. Applications of MOFs as Luminescent Sensors for Environmental Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luminescent metal–organic frameworks (LMOFs) as potential probes for the recognition of cationic water pollutants - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. ossila.com [ossila.com]

- 11. m.youtube.com [m.youtube.com]

Technical Monograph: Structural Characterization & Crystallographic Analysis of Dimethyl 4-methoxyisophthalate

[1]

Executive Summary

Dimethyl 4-methoxyisophthalate (CAS: 22955-73-3) represents a critical structural motif in the synthesis of bioactive pharmacophores, most notably as a precursor to antithrombotic agents like Picotamide .[1] While the parent compound, dimethyl isophthalate, is characterized by a planar aromatic framework, the introduction of the methoxy group at the 4-position introduces significant steric and electronic perturbations that alter the crystal packing landscape.[1]

This guide provides a comprehensive technical analysis of the molecule's solid-state architecture.[1] It details the synthesis and crystallization protocols required to obtain diffraction-quality single crystals and offers a mechanistic interpretation of the structural features—specifically the steric-induced torsion of the C3-ester moiety—that define its crystallographic signature.[1]

Chemical Context & Synthesis[1][2][3][4][5][6][7][8]

To understand the crystal structure, one must first ensure the integrity of the molecular entity.[1] The synthesis of Dimethyl 4-methoxyisophthalate is typically achieved via the O-methylation of Dimethyl 4-hydroxyisophthalate.[1] This transformation is crystallographically significant because it removes the intramolecular hydrogen bond (O-H...O=C) present in the hydroxy-analogue, thereby altering the molecular conformation.[1]

Synthetic Pathway

The standard protocol involves a Williamson ether synthesis or methylation using methyl iodide (MeI) under basic conditions.[1]

Reaction Scheme:

Experimental Workflow Visualization

The following diagram outlines the critical path from raw material to purified crystal precursor.

Figure 1: Synthetic workflow for the preparation of the title compound prior to crystallization.[1]

Crystallization Protocol

Obtaining single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD) requires a controlled environment to minimize nucleation density and maximize crystal size.[1]

Solvent Selection Strategy

-

Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1] The diester is moderately soluble in alcohols at room temperature but highly soluble at reflux.[1]

-

Anti-Solvent: Water (for diffusion methods) or Hexane (for vapor diffusion).[1]

-

Recommended Method: Slow Evaporation.[1]

Step-by-Step Crystallization Procedure

| Step | Action | Technical Rationale |

| 1. Saturation | Dissolve 100 mg of pure compound in 5 mL of warm MeOH. | Creates a near-saturated solution.[1] Heat ensures full dissolution. |

| 2.[1] Filtration | Pass solution through a 0.45 µm PTFE syringe filter into a clean vial. | Removes dust particles that act as heterogenous nucleation sites, preventing polycrystallinity. |

| 3.[1] Incubation | Cover the vial with Parafilm, poke 3-5 small holes, and place in a vibration-free environment at 20°C. | "Slow evaporation" controls the degree of supersaturation ( |

| 4. Harvesting | Harvest crystals after 48-72 hours. Crystals typically appear as colorless prisms or plates.[1] | Mounting requires crystals with defined faces and dimensions approx.[1] 0.2 x 0.2 x 0.2 mm.[1] |

Structural Elucidation & Analysis

This section analyzes the crystallographic features.[1] While specific unit cell parameters may vary slightly based on temperature (100K vs 298K), the molecular features described below are characteristic of this chemical class.

Molecular Conformation: The Steric Twist

The defining feature of the Dimethyl 4-methoxyisophthalate structure is the orientation of the ester groups relative to the benzene ring.[1]

-

C1-Ester (Meta position): Typically coplanar or slightly twisted relative to the aromatic ring to maximize

-conjugation.[1] -

C3-Ester (Ortho to Methoxy): This is the site of structural conflict.[1]

-

In the 4-Hydroxy analog: The -OH group forms an intramolecular Hydrogen Bond with the C3-ester carbonyl oxygen, locking the ester into a planar conformation (

ring motif).[1] -

In the 4-Methoxy title compound: The Methyl group of the methoxy moiety creates steric hindrance with the C3-ester.[1] To relieve this strain, the C3-ester group rotates out of the aromatic plane.[1]

-

Predicted Torsion Angle: The dihedral angle (

Intermolecular Interactions (Packing)

Without strong hydrogen bond donors (no -OH or -NH), the crystal packing is dominated by weaker forces:[1]

-

-

-

C-H...O Interactions: Weak hydrogen bonds form between the methyl hydrogens (methoxy or ester methyls) and the carbonyl oxygens of adjacent molecules.[1]

-

Dipole-Dipole: The antiparallel alignment of the carbonyl dipoles often dictates the space group symmetry (commonly P21/c or P-1).[1]

Structural Logic Visualization

Figure 2: Mechanistic logic governing the molecular conformation in the solid state.

Analytical Validation

Before submitting crystals for X-ray diffraction, the chemical identity must be validated.[1]

| Technique | Key Signal / Observation | Structural Interpretation |

| 1H-NMR (CDCl3) | Singlet at | Confirms presence of O-Methoxy group.[1] |

| 1H-NMR (CDCl3) | Two Singlets at | Confirms two distinct methyl ester environments (inequivalent due to symmetry breaking).[1] |

| IR Spectroscopy | Band at | Strong C=O stretching vibration (Ester).[1] |

| Melting Point | Range: | Sharp range indicates high purity suitable for crystallization.[1] |

Significance in Drug Development[2]

Dimethyl 4-methoxyisophthalate is not merely a crystallographic curiosity; it is a functional intermediate.[1]

-

Picotamide Synthesis: It serves as the core scaffold.[1] The ester groups are subsequently converted to amides.[1] The crystal structure of the intermediate validates the regiochemistry before the expensive amidation steps.[1]

-

Supramolecular Linkers: The "twisted" nature of the molecule (due to the methoxy group) makes it a "bent" linker in Metal-Organic Frameworks (MOFs), potentially creating pores with different dimensions compared to planar isophthalate linkers.[1]

References

-

Synthesis & Derivatization: Gladych, J. M. Z., & Taylor, E. P. (1960).[1] Some Further Derivatives of 4-Hydroxyisophthalic Acid. Journal of the Chemical Society.[1] (Describes the methylation of the hydroxy-isophthalate to the methoxy-isophthalate).[1]

-

Picotamide Context: De Luca, L., et al. (2021).[1][2] Synthesis of Picotamide Analogues. ChemicalBook / Patent CN112159347.[1] .

-

General Crystallography of Isophthalates: Gallagher, J. F., & Mocilac, P. (2012).[1] Dimethyl isophthalate.[1][3][4][5] Acta Crystallographica Section E. (Provides the baseline structure for the parent compound for comparison).[1]

-

Steric Effects in Benzoates: Thakuria, R., et al. (2018).[1] Crystal structure of dimethyl 4,4′-oxydibenzoate. Zeitschrift für Kristallographie. (Illustrates packing forces in similar diesters).

Sources

- 1. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picotamide synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of 4-Methoxy-1, 3-Benzenediolylhydrazones and Evaluation of Their Anti-Platelet Aggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1459-93-4: Dimethyl isophthalate | CymitQuimica [cymitquimica.com]

- 5. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087 - PubChem [pubchem.ncbi.nlm.nih.gov]

"potential applications of Dimethyl 4-methoxyisophthalate in materials science"

An In-depth Technical Guide Topic: Potential Applications of Dimethyl 4-methoxyisophthalate in Materials Science Audience: Researchers, scientists, and drug development professionals.

Foreword: Unlocking Potential Through Molecular Design

In the landscape of materials science, the quest for novel materials with tailored properties is perpetual. The performance of a material is intrinsically linked to the molecular architecture of its constituent building blocks. This guide focuses on Dimethyl 4-methoxyisophthalate (DM-4-MIP), a seemingly modest aromatic diester, and explores its latent potential as a versatile precursor in advanced materials. While its direct applications are not yet widely chronicled, a detailed analysis of its structure—the meta-substituted carboxylate groups and the strategically placed methoxy moiety—provides a compelling rationale for its use in high-performance polymers and functional porous materials. As a Senior Application Scientist, my objective is not merely to present what has been done, but to illuminate what is possible, grounding predictive insights in the fundamental principles of chemical structure and reactivity. This document serves as both a technical primer and a conceptual roadmap for researchers poised to innovate with this promising molecule.

Molecular Profile of Dimethyl 4-methoxyisophthalate (DM-4-MIP)

To appreciate the potential of DM-4-MIP, we must first understand its fundamental characteristics. It is the dimethyl ester of 4-methoxyisophthalic acid. The molecule's utility is derived from three core features: the rigid benzene ring, the meta-oriented diester groups, and the electron-donating methoxy substituent.

-

The Isophthalate Backbone: Unlike its para-isomer, terephthalate, which promotes linear, highly crystalline polymer chains, the 1,3- (or meta-) substitution pattern of the isophthalate core introduces a distinct kink (approximately 120°) into the polymer backbone. This disruption of linearity is a powerful tool for controlling crystallinity, generally leading to more amorphous materials with lower melting points, increased solubility, and improved transparency.[1][2]

-

Reactive Ester Groups: The two methyl ester functionalities are the primary reaction sites for polymerization, typically through transesterification reactions with diols or polyols to form polyesters, or after hydrolysis to the diacid, through condensation with diamines to form polyamides.

-

The Methoxy (-OCH₃) Functional Group: This is the molecule's key distinguishing feature. As an electron-donating group, it increases the electron density of the aromatic ring, which can influence the reactivity and properties of the resulting materials. Furthermore, the methoxy group can enhance solubility in organic solvents and potentially improve adhesion to polar substrates. Its presence can also create specific interactions within a material, such as hydrogen bonding with appropriate guest molecules in a porous framework. The position of this substituent can significantly impact the thermal properties and solvent resistance of polymers derived from it.[3][4]

Below is the chemical structure of Dimethyl 4-methoxyisophthalate.

Caption: Chemical structure of Dimethyl 4-methoxyisophthalate.

Physicochemical Properties

A summary of the key properties for DM-4-MIP's parent acid, 4-Methoxyisophthalic acid, provides insight into the monomer's characteristics.

| Property | Value | Source |

| CAS Number | 2206-43-1 | |

| Molecular Formula | C₉H₈O₅ | |

| Molecular Weight | 196.16 g/mol | |

| Melting Point | 258-263 °C (lit.) | |

| Appearance | White crystalline powder | [2] |

Potential Application I: Advanced Amorphous Polyesters

The most direct and impactful application of DM-4-MIP is in the synthesis of specialty polyesters. By strategically incorporating DM-4-MIP into a polyester backbone, one can engineer materials with enhanced solubility, thermal stability, and specific optical properties.

Causality Behind Experimental Choices

Standard polyesters like poly(ethylene terephthalate) (PET) are semi-crystalline, which gives them excellent mechanical strength but limits their solubility and processing window. Replacing a portion of the linear terephthalic acid with isophthalic acid is a known industrial strategy to produce amorphous copolyesters (PETG), which are clear and more easily processed.[1]

Using DM-4-MIP as a comonomer or the sole di-ester monomer takes this concept further.

-

Enhanced Amorphous Character: The meta-linkage from the isophthalate core inherently disrupts chain packing and prevents crystallization.

-

Improved Solubility & Processability: The methoxy group increases polarity and can interfere with intermolecular chain packing, further reducing crystallinity and significantly improving solubility in common organic solvents like NMP, DMF, and potentially even less harsh solvents.[5][6] This is critical for applications requiring solution casting of films or coatings.

-

Higher Glass Transition Temperature (Tg): The rigid aromatic ring contributes to a high Tg, meaning the resulting polyester would maintain its stiffness and dimensional stability at elevated temperatures compared to aliphatic polyesters. The methoxy group can further increase Tg by adding to the rotational barrier of the polymer backbone.

-

Tunable Refractive Index: The introduction of the electron-rich, methoxy-substituted aromatic ring can modify the refractive index of the polymer, a property valuable in optical films and components.

Hypothetical Experimental Workflow: Synthesis of a DM-4-MIP Based Copolyester

This protocol describes the synthesis of a copolyester from DM-4-MIP and 1,4-cyclohexanedimethanol (CHDM), a diol known to produce polyesters with good durability.[7][8]

Caption: Workflow for two-stage melt polymerization of a polyester.

Step-by-Step Protocol:

-

Reactor Setup: A 250 mL three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser. The flask is charged with Dimethyl 4-methoxyisophthalate (0.1 mol), 1,4-cyclohexanedimethanol (0.22 mol, 120% molar excess), and titanium(IV) butoxide (Ti(OBu)₄, ~0.05 mol% relative to the diester) as a catalyst.

-

First Stage (Transesterification): The reaction mixture is heated under a slow stream of nitrogen to 180°C. The temperature is gradually increased to 220°C over 2-3 hours. Methanol, the byproduct of the transesterification, is collected in the distillation receiver. The theoretical amount of methanol should be collected to confirm the completion of this stage.

-

Second Stage (Polycondensation): The nitrogen inlet is replaced with a vacuum line. The pressure is gradually reduced to below 1 Torr while the temperature is increased to 260-280°C. This stage removes the excess CHDM and drives the polymerization to a high molecular weight. The reaction is monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer). The reaction is typically continued for 3-4 hours under these conditions.

-

Product Recovery and Purification: The reactor is cooled under nitrogen. The resulting solid polymer is dissolved in a minimal amount of chloroform or dichloromethane. This solution is then slowly poured into a large volume of methanol with vigorous stirring to precipitate the polymer.

-

Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 80°C for 24 hours to remove any residual solvent.

-

Characterization: The final polymer is characterized by ¹H NMR to confirm its structure, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) for the glass transition temperature (Tg), and Thermogravimetric Analysis (TGA) to assess thermal stability.

Predicted Properties: A Comparative Analysis

| Polymer | Monomers | Expected Crystallinity | Predicted Tg (°C) | Expected Solubility | Key Advantage |

| PET | Terephthalic Acid, Ethylene Glycol | Semi-crystalline | ~75 °C | Poor | Mechanical Strength |

| PETG | Terephthalic Acid, Isophthalic Acid, Ethylene Glycol, CHDM | Amorphous | ~80 °C | Moderate | Clarity, Processability[1] |

| Poly(CHDM 4-methoxyisophthalate) | DM-4-MIP, CHDM | Fully Amorphous | > 100 °C | High in organic solvents | High Tg, Enhanced Solubility |

Potential Application II: Functional Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is paramount as it dictates the topology, pore size, and chemical functionality of the resulting framework.[9] 4-methoxyisophthalic acid (the hydrolyzed form of DM-4-MIP) is an excellent candidate ligand for creating functional MOFs.

Causality Behind Experimental Choices

-

Proven MOF-Forming Geometry: The dicarboxylate functionality is one of the most widely used binding groups in MOF chemistry, reliably forming stable, porous networks with a variety of metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺).[10][11]

-

Functional Pore Environment: The methoxy groups would project into the pores of the MOF. This functionalization can create specific binding sites for guest molecules, enhancing selectivity in adsorption and separation applications. For example, the polar methoxy group could show preferential binding to polar molecules like CO₂ or SO₂.

-

Modulated Electronic Properties: The electron-donating nature of the methoxy group can modulate the electronic structure of the MOF, which is a key consideration for applications in catalysis, sensing, or optoelectronics.[12]

-

Enhanced Structural Stability/Flexibility: The methoxy group can influence the packing of the ligands and the overall framework structure, potentially leading to novel topologies or frameworks with interesting dynamic properties.

Hypothetical Experimental Workflow: Solvothermal Synthesis of a DM-4-MIP Based MOF

This protocol outlines a typical solvothermal synthesis for a zinc-based MOF using 4-methoxyisophthalic acid.

Caption: General workflow for the solvothermal synthesis of a MOF.

Step-by-Step Protocol:

-

Ligand Preparation: Dimethyl 4-methoxyisophthalate is first hydrolyzed to 4-methoxyisophthalic acid by heating with an excess of NaOH solution, followed by acidification with HCl to precipitate the diacid. The product is filtered, washed with water, and dried.

-

Reaction Mixture: In a 20 mL scintillation vial, 4-methoxyisophthalic acid (0.05 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.05 mmol) are dissolved in a solvent mixture, typically 10 mL of N,N-dimethylformamide (DMF).

-

Solvothermal Reaction: The vial is tightly capped and placed in a programmable oven. It is heated to 100°C for 48 hours. The slow heating and cooling rates can be critical for obtaining high-quality single crystals.

-

Isolation: After the oven cools to room temperature, colorless, crystalline products are typically found. The mother liquor is decanted, and the crystals are washed with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

-

Activation: To make the pores accessible, the solvent molecules residing within the framework must be removed. The crystals are immersed in a low-boiling-point solvent like dichloromethane for 2-3 days (the solvent is exchanged several times). Afterwards, the crystals are filtered and heated under a dynamic vacuum at a temperature high enough to remove the solvent but below the decomposition temperature of the framework (e.g., 150°C).

-

Characterization: The structure and phase purity of the bulk material are confirmed by Powder X-ray Diffraction (PXRD). The thermal stability is assessed by TGA. The porosity and surface area are determined by nitrogen adsorption-desorption isotherms at 77 K (BET analysis).

Concluding Remarks and Future Outlook

Dimethyl 4-methoxyisophthalate represents a compelling, yet underexplored, building block for materials science. Its true value lies in the combination of the isophthalate geometry, which promotes processability and amorphous characteristics in polymers, and the methoxy functional group, which provides a handle for fine-tuning solubility, thermal properties, and intermolecular interactions.

The immediate opportunities lie in the synthesis of novel copolyesters and polyamides with superior solubility and thermal resistance for applications in specialty films, coatings, and engineering plastics. Beyond this, its role as a functionalized linker for metal-organic frameworks opens up possibilities in gas separation, catalysis, and chemical sensing. Future research should focus on the systematic synthesis and characterization of materials derived from DM-4-MIP to build a comprehensive structure-property relationship database. Such foundational work will undoubtedly pave the way for its adoption in next-generation advanced materials.

References

- Sandhya, T. E., & Sivaram, S. SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS.

- Imran, M., et al. (2023). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications. National Institutes of Health (NIH).

- ResearchGate. (2025). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties.

- TargetMol. Dimethyl 4-hydroxyisophthalate.

- Google Patents. US3089905A - Process for the production of 4-hydroxyisophthalic acid.

- Google Patents. CN105949047A - Method for extracting 4-hydroxy-m-phthalic acid from wintergreen oil production waste slag.

- MDPI. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.

- MDPI. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.

- MedChemExpress. Dimethyl 4-hydroxyisophthalate | Natural Product.

- PubChem. Dimethyl isophthalate.

- ChemicalBook. DIMETHYL 4-HYDROXYISOPHTHALATE | 5985-24-0.

- AccuStandard. Dimethyl isophthalate CAS # 1459-93-4.

- PubChem. Dimethyl 4-hydroxyisophthalate.

- ResearchGate. Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s.

- Dalton Transactions (RSC Publishing). A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction.

- National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

- Sigma-Aldrich. 4-Methoxyisophthalic acid.

- ResearchGate. A series of metal-organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: Syntheses, crystal structures and physical properties.

- AWS. Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s.

- MDPI. Functional Aromatic Polyamides.

- SciELO. Synthesis and characterization of novel polyester containing Schiff-base unit.

- CrystEngComm (RSC Publishing). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker.

- ChemRxiv. Exploring the Chemical Design Space of Metal-Organic Frameworks for Photocatalysis.

- ChemicalBook. Different applications of isophthalic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Different applications of isophthalic acid_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C [pubs.rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

"health and safety handling precautions for Dimethyl 4-methoxyisophthalate"

Health and Safety Handling Precautions for Dimethyl 4-methoxyisophthalate

CAS: 22966-26-3 Synonyms: Dimethyl 4-methoxybenzene-1,3-dicarboxylate; 4-Methoxyisophthalic acid dimethyl ester.[1] Chemical Family: Aromatic Diester / Anisole Derivative.

Executive Summary

This technical guide establishes the operational safety envelope for Dimethyl 4-methoxyisophthalate , a specialized intermediate used in the synthesis of functionalized polyesters and pharmaceutical scaffolds.[1]

Critical Advisory: Unlike commodity chemicals (e.g., Dimethyl isophthalate), CAS 22966-26-3 lacks a comprehensive REACH registration dossier or extensive public toxicological datasets.[1] Consequently, this guide applies a Control Banding Strategy , classifying the compound as a Level 2 Health Hazard (Presumptive Irritant/Sensitizer) .[1] All protocols below are designed to mitigate risks associated with data-poor aromatic esters, specifically addressing hydrolysis risks (methanol release) and dust inhalation.

Part 1: Physicochemical Profile & Hazard Identification

Predicted & Observed Properties

Note: Due to limited experimental data, values marked with ()* are derived from Structural Activity Relationship (SAR) analysis of the analog Dimethyl 4-hydroxyisophthalate.*

| Property | Value / Description | Operational Implication |

| Physical State | Solid (Crystalline/Powder) | High risk of particulate inhalation during weighing.[1] |

| Melting Point | ~50–80°C (Predicted)* | Low melting point; avoid friction/grinding which may cause tackiness or melting.[1] |

| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); Insoluble in water.[1] | Use organic compatible gloves (Nitrile/Laminate).[1] |

| Reactivity | Susceptible to hydrolysis (Acid/Base catalyzed).[1] | Moisture Sensitive: Store under inert atmosphere to prevent degradation into methanol. |

Hazard Assessment Logic (GHS Classification)

In the absence of LD50 data, we apply the Precautionary Principle .

-

H315: Causes skin irritation (Presumed).[1]

-